5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid
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Description
5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid is a chemical compound with a molecular weight of 264.28 . Its IUPAC name is 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-5-oxopentanoic acid . It has diverse applications in scientific research.
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16O5/c1-9(7-14(16)17)6-11(15)10-2-3-12-13(8-10)19-5-4-18-12/h2-3,8-9H,4-7H2,1H3,(H,16,17) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Scientific Research Applications
Metabolic Regulation and Energy Expenditure
Brown and beige adipose tissue, emerging as distinct endocrine organs, are functionally linked with skeletal muscle and adipose tissue metabolism, playing a role in systemic energy expenditure. Research has identified 3-methyl-2-oxovaleric acid, among others, as small molecule metabokines synthesized in browning adipocytes. These metabokines, including 3-methyl-2-oxovaleric acid, are secreted and induce a brown adipocyte-specific phenotype in white adipocytes and enhance mitochondrial oxidative energy metabolism in skeletal myocytes. This suggests a potential role of these compounds in regulating adiposity, energy expenditure, and metabolic homeostasis (Whitehead et al., 2021).
Anti-inflammatory Activities
New phenolic compounds isolated from plants, such as Eucommia ulmoides Oliv., have shown modest inhibitory activities against inflammation. Among these compounds, derivatives of 5-oxoproline and other related molecules have been evaluated for their effects on LPS-induced NO production in macrophage cells. This research enriches the chemical understanding of these compounds and provides a basis for further investigation into their anti-inflammatory effects (Ren et al., 2021).
properties
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-9(7-14(16)17)6-11(15)10-2-3-12-13(8-10)19-5-4-18-12/h2-3,8-9H,4-7H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZCKEPKRBAALE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC2=C(C=C1)OCCO2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid |
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